molecular formula C8H7NO5S B6211136 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione CAS No. 2419679-10-8

6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No. B6211136
CAS RN: 2419679-10-8
M. Wt: 229.2
InChI Key:
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Description

6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione, also known as 6-Methyl-3,4-dihydro-1,2-benzothiazine-2,2,4-trione, is a heterocyclic compound with a unique chemical structure. It is a member of the benzothiazine family and has recently been the subject of a variety of scientific research studies.

Scientific Research Applications

6-Methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has been studied for a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds and as a model compound for the study of the effects of various functional groups on the reactivity of benzothiazines. In addition, it has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators such as prostaglandins. In addition, it has been suggested that the compound may also act as an antioxidant and may be able to inhibit the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione have been studied in a variety of animal models. Studies have shown that the compound has anti-inflammatory and anti-cancer properties. Additionally, it has been shown to have an inhibitory effect on the growth of cancer cells. Furthermore, it has been suggested that the compound may be able to reduce the risk of cardiovascular disease and stroke.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione for laboratory experiments is its relatively low cost and easy availability. Additionally, it is relatively stable and easy to store, making it ideal for large-scale laboratory experiments. However, the compound is not very soluble in water, and it is also a skin and eye irritant, which can limit its use in some experiments.

Future Directions

The potential applications of 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione are still being explored. Future research may focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, further studies may be conducted to investigate its potential use as an anti-inflammatory and anti-cancer agent, as well as its potential for reducing the risk of cardiovascular disease and stroke. Finally, further research may be conducted to explore the potential applications of the compound in other areas, such as drug delivery and medical imaging.

Synthesis Methods

The synthesis of 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione can be accomplished through a multi-step reaction process. The first step involves the reaction of 2-methylbenzothiazole with an acid chloride in the presence of a base to form a N-chloro intermediate. This intermediate is then treated with an amine and an alcohol in the presence of a catalyst to form the desired product. The reaction conditions must be carefully controlled to ensure the desired product is produced.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves the cyclization of 2-aminobenzenethiol with ethyl chloroformate followed by the reaction with 4-methoxyphthalic anhydride.", "Starting Materials": [ "2-aminobenzenethiol", "ethyl chloroformate", "4-methoxyphthalic anhydride" ], "Reaction": [ "Step 1: 2-aminobenzenethiol is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the intermediate ethyl 2-(benzenethioamido)acetate.", "Step 2: The intermediate is then cyclized by heating with phosphorus pentoxide to form 6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione.", "Step 3: The final step involves the reaction of the product with 4-methoxyphthalic anhydride in the presence of a base such as potassium carbonate to form the desired compound." ] }

CAS RN

2419679-10-8

Product Name

6-methoxy-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Molecular Formula

C8H7NO5S

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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